Cyclooctatetraene

Thermodynamics Aromaticity Computational Chemistry

Cyclooctatetraene's tub-shaped D2d geometry avoids antiaromatic destabilization, providing unique reactivity unattainable with simpler cyclic polyenes. Its two-electron reduction to a planar aromatic dianion, low-lying triplet state (1.03 eV) for OLED quenching, and versatile η^2–η^8 coordination modes enable single-site olefin polymerization catalysts and f-block sandwich complexes. This 98% purity COT delivers non-substitutable performance for organometallic, photochemical, and synthetic applications. Secure your research-grade supply now.

Molecular Formula C8H8
Molecular Weight 104.15 g/mol
CAS No. 629-20-9
Cat. No. B1213319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctatetraene
CAS629-20-9
Synonyms1,3,5,7-cyclooctatetraene
Molecular FormulaC8H8
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESC1=CC=CC=CC=C1
InChIInChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4?,7-5?,8-6?,8-7?
InChIKeyKDUIUFJBNGTBMD-VXMYFEMYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooctatetraene (CAS 629-20-9) Procurement Guide: Structural, Thermodynamic, and Redox Differentiation for Scientific Selection


Cyclooctatetraene (COT, CAS 629-20-9) is a monocyclic C8H8 hydrocarbon distinguished by its non-planar, tub-shaped D2d conformation and alternating single and double carbon-carbon bonds [1]. This 8π-electron system occupies a unique position between aromatic and antiaromatic behavior, exhibiting characteristic polyene reactivity rather than aromatic substitution chemistry [2]. Its capacity to undergo two-electron reduction to a planar, fully aromatic dianion and its versatile coordination chemistry with transition metals establish COT as a distinct chemical entity among eight-membered rings [3].

Why Generic Substitution of Cyclooctatetraene (629-20-9) Fails: The Critical Role of Conformation-Dependent Reactivity


Attempts to substitute cyclooctatetraene with simpler cyclic polyenes such as cyclooctadiene or cyclooctatriene fail due to the unique conformational and electronic characteristics of COT. Unlike planar aromatic benchmarks like benzene, COT adopts a tub-shaped D2d geometry that avoids antiaromatic destabilization, yielding distinct bond lengths, thermodynamic parameters, and electrochemical behavior [1]. This conformation-driven reactivity profile means that the presence or absence of the tub structure, the specific reduction pathway to the aromatic dianion, and the low-lying triplet state energy are non-substitutable properties critical for applications in organic synthesis, organometallic catalysis, and advanced photochemical systems [2].

Cyclooctatetraene (629-20-9) Comparative Performance Data: A Quantitative Evidence Guide


Thermodynamic Stability: Heat of Hydrogenation vs. Cyclooctene and Benzene

The heat of hydrogenation of cyclooctatetraene is 410 kJ/mol (98 kcal/mol), which is significantly higher than that of cyclooctene (97 kJ/mol or 23 kcal/mol per double bond equivalent) [1]. This indicates a destabilization of approximately 22 kJ/mol (5 kcal/mol) relative to a hypothetical strain-free tetraene, confirming its non-aromatic character. In contrast, benzene exhibits a stabilization energy of approximately 150 kJ/mol due to aromaticity, underscoring the fundamental thermodynamic difference between these 8π and 6π systems [2].

Thermodynamics Aromaticity Computational Chemistry

Structural Non-Aromaticity: Bond Length Alternation vs. Benzene

Cyclooctatetraene exhibits alternating C-C bond lengths of 133 pm and 146 pm in its tub-shaped conformation, as determined by gas-phase electron diffraction and X-ray crystallography [1]. This contrasts sharply with benzene, where all C-C bonds are equivalent at approximately 139 pm due to electron delocalization. The alternating bond lengths in COT provide direct structural evidence of its non-aromatic, localized polyene nature, which is essential for understanding its reactivity and metal-binding properties [2].

Structural Chemistry X-ray Crystallography Aromaticity

Conformational Dynamics: Ring Inversion Barrier vs. Cyclooctane Derivatives

The activation barrier for ring inversion of the tub-shaped COT conformer is calculated to be approximately 3 kcal/mol for the conversion of the (Z,Z,Z,E) isomer back to the tub-shaped ground state [1]. This low barrier contrasts with the higher barriers found in substituted cyclooctanes, which typically range from 5 to 10 kcal/mol for conformational interconversions. The rapid inversion process in COT, coupled with the accessibility of the higher-energy planar form under certain conditions, dictates its fluxional behavior and impacts its reactivity in solution-phase reactions [2].

Conformational Analysis Computational Chemistry Stereodynamics

Electrochemical Reduction: Two-Electron Process and Dianion Aromaticity vs. Cyclooctadiene

Cyclooctatetraene undergoes a two-electron reduction to form a planar, aromatic dianion (C8H8^2-), a process characterized by a disproportionation energy (ΔΔE(disp)) that is inverted (<0) in the presence of potassium ion-pairing in liquid ammonia [1]. In contrast, cyclooctadiene and other non-conjugated cyclic polyenes do not exhibit a comparable two-electron reduction to a stable, fully aromatic dianion. The resulting COT dianion displays aromaticity at least as great as that of benzene, as determined by ^1H NMR and NICS calculations [2].

Electrochemistry Aromaticity Redox Chemistry

Photochemical Performance: Triplet State Energy and Quantum Yield vs. Cyclooctadiene

Cyclooctatetraene possesses a low-lying triplet state energy of approximately 1.03 eV, which enables its function as an efficient triplet-state quencher in organic fluorophores and OLED materials [1]. In a related study, the quantum yield for the photochemical ring-opening of a tricyclooctadiene derivative to yield a carbonyl-functionalized COT was predicted to be 89% by machine-learning photodynamics simulations [2]. In comparison, cyclooctadiene does not exhibit a similarly low triplet energy or high quantum yield for analogous photochemical transformations, highlighting COT's unique photophysical properties.

Photochemistry Triplet State OLED Materials

Cyclooctatetraene (629-20-9) Application Scenarios: Where Conformation and Redox Properties Drive Scientific Value


Organometallic Catalysis: Fluxional Ligand Platforms

The low ring inversion barrier (~3 kcal/mol) and ability of cyclooctatetraene to adopt multiple coordination modes (η^2, η^4, η^6, η^8) make it an ideal ligand for transition metal complexes with dynamic, fluxional behavior [1]. This property is exploited in the development of single-site olefin polymerization catalysts, where the COT ligand's conformational flexibility can modulate the steric and electronic environment at the metal center, leading to enhanced catalyst activity and polymer stereocontrol [2].

Advanced Photonic Materials: Triplet-State Quenching in OLEDs

The low-lying triplet state (1.03 eV) of cyclooctatetraene enables its use as a triplet-state quencher in organic light-emitting diodes (OLEDs) and fluorescent probes [1]. Substituted COT derivatives serve as electron transport layers with external quantum efficiencies reaching 0.6% when doped with perylene, confirming their role in mitigating triplet-induced degradation and enhancing device stability [2]. This application directly leverages COT's unique photophysical signature, which is absent in simpler cycloalkenes.

Synthesis of Non-Benzenoid Aromatic Compounds

The two-electron reduction of cyclooctatetraene to its planar, fully aromatic dianion (C8H8^2-) provides a route to 10π aromatic species with aromaticity at least as great as benzene [1]. This dianion is a valuable synthon for the preparation of sandwich and half-sandwich complexes of f-block elements and transition metals, which are investigated for their magnetic, optical, and catalytic properties [2]. The ability to toggle between non-aromatic and aromatic states via redox chemistry is a differentiating feature of COT.

Photochemical Synthesis: High-Yield COT Formation

The predicted 89% quantum yield for the photochemical electrocyclic ring-opening of tricyclooctadiene derivatives to afford cyclooctatetraene demonstrates a highly efficient synthetic pathway to functionalized COT frameworks [1]. This method offers a milder, more atom-economical alternative to traditional thermal syntheses and is particularly valuable for constructing complex polycyclic architectures found in natural products and pharmaceuticals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclooctatetraene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.